3-methoxy-2-propyl-3H-isoindol-1-one
Description
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
3-methoxy-2-propyl-3H-isoindol-1-one |
InChI |
InChI=1S/C12H15NO2/c1-3-8-13-11(14)9-6-4-5-7-10(9)12(13)15-2/h4-7,12H,3,8H2,1-2H3 |
InChI Key |
JJVHSJSOZWDQMJ-UHFFFAOYSA-N |
SMILES |
CCCN1C(C2=CC=CC=C2C1=O)OC |
Canonical SMILES |
CCCN1C(C2=CC=CC=C2C1=O)OC |
Origin of Product |
United States |
Preparation Methods
Phthalic Anhydride Derivative as a Precursor
A reported approach involves reacting 3-amino-4-hydroxyphthalic acid with 3-aminopiperidine-2,6-dione hydrochloride in acetic acid at 120°C. For the target compound, modifying this protocol to use 3-amino-4-methoxyphthalic acid and propylamine could yield the isoindole skeleton. The methoxy group is introduced prior to cyclization via O-methylation of a phenolic intermediate using iodomethane and potassium carbonate.
Reaction Conditions
-
Reactants : 3-Amino-4-methoxyphthalic acid, propylamine
-
Solvent : Acetic acid
-
Base : Triethylamine (neutralizes HCl byproduct)
Stereoselective Introduction of the Methoxy Group
Mitsunobu Reaction for Chiral Induction
The (3S) configuration is achieved using a Mitsunobu reaction with a chiral alcohol precursor. For example, treating 3-hydroxyisoindolin-1-one with methanol, triphenylphosphine, and diisopropyl azodicarboxylate (DIAD) in THF at 0–25°C inverts the hydroxyl group’s configuration, yielding the S-enantiomer.
Typical Protocol
-
Alcohol Precursor : (3R)-3-hydroxy-2-propylisoindolin-1-one
-
Nucleophile : Methanol
-
Reagents : Triphenylphosphine (1.2 equiv), DIAD (1.1 equiv)
-
Solvent : Tetrahydrofuran (THF)
Propyl Group Installation via Alkylation
Nucleophilic Substitution at the Isoindole Nitrogen
A two-step sequence introduces the propyl chain:
-
Deprotonation : Treating isoindolin-1-one with NaH in DMF generates a nucleophilic amide.
-
Alkylation : Reacting with 1-bromopropane at 60°C for 6 hours affords the N-propyl intermediate.
Optimization Notes
-
Excess alkylating agent (1.5 equiv) improves yield.
-
Phase-transfer catalysts (e.g., tetrabutylammonium iodide) enhance reactivity in polar aprotic solvents.
Palladium-Catalyzed Cross-Coupling for Late-Stage Functionalization
Suzuki-Miyaura Coupling
A halogenated isoindolinone (e.g., 2-bromo-3-methoxyisoindolin-1-one) undergoes coupling with propylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1) at 80°C. This method offers regioselectivity and compatibility with the methoxy group.
Conditions
-
Catalyst : Pd(OAc)₂ (5 mol%)
-
Ligand : Tri-o-tolylphosphine (10 mol%)
-
Base : K₂CO₃
Resolution of Racemic Mixtures
Chiral Chromatography
If asymmetric synthesis proves challenging, preparative HPLC with a chiral stationary phase (e.g., Chiralpak IA) resolves racemic 3-methoxyisoindolinone into enantiomers. The S-isomer elutes later under normal-phase conditions (hexane:isopropanol 90:10).
Critical Data Tables
Table 1. Comparison of Synthetic Routes
Table 2. Spectroscopic Data for Key Intermediates
Chemical Reactions Analysis
Types of Reactions
3-methoxy-2-propyl-3H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isoindolone derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The methoxy and propyl groups can be substituted with other functional groups to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired derivative.
Major Products Formed
The major products formed from these reactions include various isoindolone derivatives with different functional groups, which can be further explored for their biological and chemical properties.
Scientific Research Applications
3-methoxy-2-propyl-3H-isoindol-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound and its derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-methoxy-2-propyl-3H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below highlights key structural and physicochemical differences between 3-methoxy-2-propyl-3H-isoindol-1-one and related isoindolinones:
Key Observations :
- Lipophilicity : The target compound’s methoxy and propyl groups likely confer intermediate logP values compared to the highly lipophilic tert-butyl/Cl-substituted 878022-33-4 (~448 MW) and the polar 3532-73-8 (hydroxy group).
- Steric Effects : The propyl chain in the target compound provides less steric hindrance than the bulky tert-butyl group in 878022-33-4 but more than the methyl group in 503590-94-1.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
